molecular formula C9H7Cl2NO B13676455 (4,6-Dichloro-1H-indol-2-yl)methanol

(4,6-Dichloro-1H-indol-2-yl)methanol

Cat. No.: B13676455
M. Wt: 216.06 g/mol
InChI Key: IOPXHHQRBVEGPH-UHFFFAOYSA-N
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Description

(4,6-Dichloro-1H-indol-2-yl)methanol is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group . Another approach is the Fischer indole synthesis, which uses methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of (4,6-Dichloro-1H-indol-2-yl)methanol may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloro-1H-indol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the indole ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4,6-Dichloro-1H-indol-2-yl)aldehyde or (4,6-Dichloro-1H-indol-2-yl)carboxylic acid.

Scientific Research Applications

(4,6-Dichloro-1H-indol-2-yl)methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-Dichloro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the indole core .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

    Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    4,6-Dichloroindole: A precursor in the synthesis of various indole derivatives.

Uniqueness

(4,6-Dichloro-1H-indol-2-yl)methanol is unique due to the presence of both chlorine atoms and a methanol group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

(4,6-dichloro-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-3,12-13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPXHHQRBVEGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)CO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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